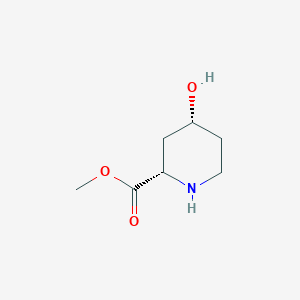

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate

Beschreibung

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate (CAS 175671-43-9) is a chiral piperidine derivative with a hydroxyl group at the 4R position and a methyl ester at the 2S position. Its molecular formula is C₇H₁₃NO₃ (free base), and the hydrochloride salt form has a molecular weight of 195.64 g/mol . This compound is strictly designated for research purposes, serving as an intermediate in pharmaceutical synthesis or chemical studies. Key features include:

- Stereochemistry: The (2S,4R) configuration influences its interactions in chiral environments, such as enzyme active sites.

- Functional Groups: The hydroxyl and ester groups contribute to solubility and reactivity.

- Storage: Requires protection from moisture and storage at -20°C (1-month stability) or -80°C (6-month stability) .

Eigenschaften

IUPAC Name |

methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3/c1-11-7(10)6-4-5(9)2-3-8-6/h5-6,8-9H,2-4H2,1H3/t5-,6+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYDFSCGFCFYWNY-RITPCOANSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1C[C@@H](CCN1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrolysis of 4-Hydroxy-2-Cyanopiperidine

The nitrile group at position 2 of the piperidine ring is hydrolyzed to a carboxylic acid using concentrated hydrochloric acid under reflux conditions. For example, refluxing 4-hydroxy-2-cyanopiperidine with 6N HCl at 100°C for 5 hours yields 4-hydroxy-2-piperidinecarboxylic acid hydrochloride. The reaction proceeds via acid-catalyzed nucleophilic addition of water to the nitrile, forming an intermediate iminolic acid that tautomerizes to the carboxylic acid.

Key Conditions :

-

Temperature: 100–110°C

-

Reaction time: 5–6 hours

-

Yield: ~80% (crude)

Esterification with Methanol

The carboxylic acid intermediate is esterified using methanol in the presence of thionyl chloride (SOCl₂). Thionyl chloride acts both as a catalyst and dehydrating agent, converting the carboxylic acid to its methyl ester. For instance, reacting 4-hydroxy-2-piperidinecarboxylic acid hydrochloride with methanol and SOCl₂ at 10°C for 2 hours, followed by reflux, produces methyl 4-hydroxy-2-piperidinecarboxylate hydrochloride.

Reaction Parameters :

-

Molar ratio (acid:SOCl₂:MeOH): 1:1.3:5

-

Temperature: 10°C (initial), then reflux

-

Yield: ~70%

Diastereomeric Resolution Using Chiral Acids

Achieving enantiomeric excess (ee) >98% necessitates resolution techniques. L-Tartaric acid is frequently employed to separate (2S,4R) and (2R,4S) enantiomers via diastereomeric salt formation.

Resolution Protocol

-

Salt Formation : Trans-4-hydroxy-2-piperidinecarboxylate hydrochloride is dissolved in a mixture of acetone and ethanol. L-Tartaric acid is added, and the solution is heated to 40°C to form diastereomeric salts.

-

Crystallization : Cooling to 20°C induces crystallization of the (2S,4R)-tartrate salt, which is filtered and purified via recrystallization.

-

Dissociation : The salt is treated with potassium carbonate in water, and the free base is extracted with dichloromethane.

Performance Metrics :

-

ee after recrystallization: ≥98%

-

Overall yield from racemic mixture: ~40%

Stereoselective Synthesis via Chiral Auxiliaries

Recent advances leverage chiral auxiliaries to directly install the (2S,4R) configuration during piperidine ring formation. For example, Evans oxazolidinones have been used to control stereochemistry in cyclization reactions.

Cyclization of Chiral Aldehydes

A chiral aldehyde intermediate, derived from L-serine, undergoes Strecker synthesis with methyl cyanoacetate to form a piperidine precursor. Acid-catalyzed cyclization yields the target compound with high stereoselectivity.

Conditions :

-

Catalyst: p-Toluenesulfonic acid (PTSA)

-

Solvent: Toluene

-

ee: >90%

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Steps | Yield (%) | ee (%) | Cost Efficiency |

|---|---|---|---|---|---|

| Hydrolysis/Esterification | 4-Hydroxy-2-cyanopiperidine | Hydrolysis, esterification | 70 | 98 | High |

| Diastereomeric Resolution | Racemic trans-ester | Salt formation, dissociation | 40 | 99 | Moderate |

| Chiral Auxiliary | L-Serine derivatives | Cyclization, deprotection | 60 | 90 | Low |

Challenges and Optimization Strategies

Isomer Separation

Cis-trans isomerism at positions 2 and 4 complicates purification. Pulping with methyl tert-butyl ether (MTBE) and ethanol selectively precipitates cis isomers, leaving trans isomers in solution.

Enhancing Enantiomeric Purity

Multiple recrystallizations with L-tartaric acid improve ee but reduce yield. Alternative resolving agents (e.g., dibenzoyl-L-tartaric acid) are under investigation for higher efficiency.

Emerging Catalytic Asymmetric Methods

Preliminary studies explore asymmetric hydrogenation of enamine esters using Rhodium-(R)-BINAP complexes, achieving ee up to 85%. This approach bypasses resolution steps but requires optimization for industrial scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate undergoes several types of chemical reactions:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is used in the study of enzyme mechanisms and as a ligand in receptor binding studies.

Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

Industry: The compound is utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism by which methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate exerts its effects involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the target enzyme. It may also interact with receptors, influencing signal transduction pathways and cellular responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following compounds share structural motifs with methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate but differ in stereochemistry, substituents, or ring size:

Key Comparative Analysis

Ring Size and Conformational Effects

- Piperidine vs. Pyrrolidine : The 6-membered piperidine ring in the target compound reduces ring strain compared to the 5-membered pyrrolidine analog (CAS 1499-56-5). Pyrrolidines often exhibit higher conformational rigidity, which may limit binding flexibility in biological systems .

Functional Group Reactivity

- Ester vs. Carboxylic Acid : The methyl ester in the target compound offers greater lipophilicity than (2S,5S)-5-hydroxypiperidine-2-carboxylic acid hydrochloride (CAS 133696-21-6), which may influence metabolic stability. Esters are prone to hydrolysis in vivo, whereas carboxylic acids are ionized at physiological pH, affecting bioavailability .

- Protecting Groups : The tert-butyl carbamate in tert-butyl (2S,4S)-4-hydroxy-2-methylpiperidine-1-carboxylate () is a common strategy to temporarily mask reactive amines during synthesis, contrasting with the unprotected hydroxyl in the target compound .

Stereochemical Influence

- The (2S,4R) configuration of the target compound distinguishes it from stereoisomers like methyl 4-hydroxypiperidine-2-carboxylate (CAS 7512-17-6), where unspecified stereochemistry could lead to divergent biological activity or crystallization behavior .

Biologische Aktivität

Methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate is a chiral compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by data from various studies.

Overview of the Compound

This compound is a derivative of piperidine characterized by a hydroxyl group at the 4-position and a carboxylate ester at the 2-position. Its stereochemistry plays a crucial role in its biological activity and interactions with molecular targets.

The primary target for this compound is the glutamate receptor ionotropic, kainate 2 . The compound acts as a modulator of neurotransmitter activity, influencing several biochemical pathways:

- Neurotransmitter Modulation : It has been shown to enhance the release of neurotransmitters, potentially improving cognitive functions.

- Inflammatory Pathways : The compound decreases the expression of inflammatory mediators such as pNF-ĸB, TNF-α, and IL-1β, indicating its anti-inflammatory properties.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective effects. It has been studied for its potential in treating neurodegenerative diseases like Alzheimer's disease by modulating pathways associated with amyloid-beta toxicity .

Cognitive Enhancement

Some studies suggest that this compound may influence cognitive functions through modulation of neurotransmitter release. This property makes it a candidate for further exploration in cognitive enhancement therapies.

Study on Neuroprotection

A study investigated the effects of this compound on neuronal cells exposed to amyloid-beta. The results demonstrated a significant reduction in cell death and inflammatory responses, suggesting its potential as a therapeutic agent against Alzheimer’s disease.

Binding Affinity Studies

In receptor binding studies, this compound exhibited notable binding affinity to glutamate receptors. This interaction was quantified using radiolabeled assays which indicated a competitive inhibition profile, further supporting its role as a modulator in neurotransmission .

Data Tables

| Biological Activity | Effect | Reference |

|---|---|---|

| Neuroprotection | Reduces cell death in amyloid-beta models | |

| Anti-inflammatory | Decreases TNF-α and IL-1β levels | |

| Cognitive enhancement | Modulates neurotransmitter release |

Synthesis and Industrial Applications

The synthesis of this compound typically involves hydroxylation and esterification processes starting from commercially available piperidine derivatives. Its industrial applications extend to being a chiral building block in organic synthesis and as an intermediate in pharmaceutical production.

Q & A

Q. What are the established synthetic routes for methyl (2S,4R)-4-hydroxypiperidine-2-carboxylate, and what key reaction conditions are critical for stereochemical control?

this compound is synthesized via multi-step reactions involving stereoselective transformations. For example:

- Stepwise alkylation and esterification : Using precursors like (R)-2-methyl-pyrrolidine-2-carboxylic acid methyl ester hydrochloride and substituted benzaldehydes, followed by hydroxylation and ring expansion under controlled conditions (e.g., inert atmosphere, palladium catalysis) .

- Stereochemical control : Chiral resolution via diastereomeric salt formation or asymmetric catalysis ensures retention of the (2S,4R) configuration. Reaction temperatures (20–100°C) and pH adjustments are critical to avoid racemization .

Q. How is the absolute configuration of this compound determined in structural studies?

The absolute configuration is confirmed using single-crystal X-ray diffraction with refinement via programs like SHELXL . For instance, in related piperidine derivatives, crystallographic data (e.g., C–C bond lengths, torsion angles) are compared against computational models to validate stereochemistry . Additional validation may involve circular dichroism (CD) or vibrational circular dichroism (VCD) for solution-phase conformation analysis.

Q. What are the recommended storage conditions to ensure the stability of this compound?

To prevent degradation:

- Storage : Keep in a dark place under an inert atmosphere (e.g., argon) at –20°C or lower .

- Handling : Avoid prolonged exposure to moisture or oxygen, as the hydroxyl and ester groups are susceptible to hydrolysis and oxidation .

Advanced Research Questions

Q. What methodologies are employed to resolve discrepancies between computational predictions and experimental data (e.g., NMR vs. X-ray) for this compound's conformation?

Discrepancies often arise from dynamic equilibria (e.g., chair–boat transitions in piperidine rings) or solvent effects. Strategies include:

- Comparative analysis : Overlay computed (DFT) and experimental (X-ray) structures to identify torsional mismatches .

- Variable-temperature NMR : Probe conformational flexibility by analyzing signal splitting or coalescence at different temperatures .

- Solvent-dependent studies : Compare NOESY/ROESY data in polar vs. nonpolar solvents to assess solvent-induced conformational changes .

Q. How can reaction yields be optimized in multi-step syntheses involving this compound intermediates?

Key optimizations include:

- Catalyst selection : Use palladium acetate with tert-butyl XPhos ligand for Suzuki couplings, enhancing cross-coupling efficiency .

- Purification : Employ flash chromatography with gradient elution (e.g., hexane/ethyl acetate) to separate diastereomers .

- Temperature control : Maintain strict thermal thresholds (e.g., 40–100°C) during ring-closing steps to minimize side reactions .

Q. What strategies are effective for analyzing the compound's stereochemical stability under varying pH or temperature conditions?

- pH stability assays : Monitor ester hydrolysis rates via HPLC at pH 2–10. Buffered solutions (e.g., phosphate) are used to isolate pH effects .

- Thermogravimetric analysis (TGA) : Quantify decomposition onset temperatures under controlled atmospheres .

- Chiral HPLC : Track enantiomeric excess (ee) over time using columns like Chiralpak IA/IB with polar mobile phases .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.